GSK983

Übersicht

Beschreibung

GSK983 ist eine neuartige Tetrahydrocarbazol-Verbindung, die für ihre breite antivirale Aktivität bekannt ist. Es hemmt die Replikation einer Vielzahl von nicht verwandten Viren, darunter Adenovirus-5, Polyomavirus SV-40, humane Papillomviren und Epstein-Barr-Virus . Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Zelllinien gezeigt, die durch verschiedene Viren immortalisiert wurden .

Vorbereitungsmethoden

Die Synthese von GSK983 umfasst mehrere Schritte, beginnend mit der Herstellung des Tetrahydrocarbazol-Kerns. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Tetrahydrocarbazol-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um die Tetrahydrocarbazol-Struktur zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erreichen.

Endgültige Modifikationen:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

GSK983 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Tetrahydrocarbazol-Kern modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Key Points:

- Target Enzyme : Dihydroorotate dehydrogenase (DHODH).

- Mechanism : Inhibits viral replication by disrupting the nucleotide synthesis pathway.

- Toxicity : Potential cytotoxic effects at elevated concentrations; however, strategies such as co-administration with deoxycytidine have been explored to mitigate this issue .

Broad-Spectrum Antiviral Activity

GSK983 has demonstrated efficacy against a range of viruses, including:

- Dengue Virus : Studies have shown that this compound can suppress dengue virus replication when combined with pyrimidine salvage inhibitors .

- Adenovirus and Polyomavirus : It inhibits replication with effective concentration values (EC50) ranging from 5 to 20 nM .

- Human Papillomavirus and Epstein-Barr Virus : The compound has shown effectiveness in inhibiting these viruses as well .

Case Studies

-

Dengue Virus Suppression :

- A study combined this compound with cyclopentenyl uracil (CPU) to enhance antiviral efficacy. The combination significantly reduced viral replication while maintaining lower cytotoxicity levels compared to using this compound alone .

- The results indicated that at a concentration of 0.2 µM this compound combined with 250 µM CPU, approximately 50% inhibition of virus replication was achieved .

- In Vitro Studies :

- Toxicity Mitigation Strategies :

Comparative Efficacy Table

| Virus Type | EC50 (nM) | Effectiveness | Notes |

|---|---|---|---|

| Dengue Virus | N/A | High (with CPU) | Combination therapy effective |

| Adenovirus | 5–20 | High | Effective in vitro |

| Polyomavirus | 5–20 | High | Effective in vitro |

| Human Papillomavirus | 10–40 | Moderate | Induces apoptosis |

| Epstein-Barr Virus | 10–40 | Moderate | Induces apoptosis |

| Herpes Simplex Virus | >1000 | Ineffective | Not susceptible |

| Human Immunodeficiency Virus | >1000 | Ineffective | Not susceptible |

Wirkmechanismus

GSK983 exerts its antiviral effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis . This inhibition blocks the replication of RNA viruses and arrests the growth of rapidly dividing cells . The compound also induces the expression of a subset of interferon-stimulated genes, which enhances the antiviral response .

Vergleich Mit ähnlichen Verbindungen

GSK983 ist in seiner breiten antiviralen Aktivität und seinem Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Cyclopentenyl-Uracil: Ein Hemmstoff der Uridin-Rückgewinnung, der mit this compound kombiniert werden kann, um seine antivirale Wirksamkeit zu erhöhen.

Dihydroorotat-Dehydrogenase-Hemmer: Andere Hemmstoffe dieses Enzyms, wie Leflunomid, zeigen ebenfalls antivirale Aktivität, können aber unterschiedliche Wirksamkeits- und Toxizitätsprofile aufweisen.

This compound zeichnet sich durch seine Fähigkeit aus, eine Vielzahl von Viren zu hemmen, und sein Potenzial für die Kombinationstherapie mit anderen antiviralen Mitteln .

Biologische Aktivität

GSK983 is a novel compound developed by GlaxoSmithKline, recognized for its broad-spectrum antiviral activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various viruses, and implications for therapeutic use.

This compound primarily functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) , which is crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the replication of both viral and host cells, leading to cytotoxic effects in rapidly dividing cells. The compound has been shown to block virus replication effectively while also inducing apoptosis in certain cell lines.

Key Findings:

- Inhibition of DHODH : this compound acts as a competitive inhibitor of DHODH with a Ki value of 403 nM, significantly impacting cellular pyrimidine metabolism .

- Cell Cycle Effects : Treatment with this compound results in an accumulation of cells in the S phase of the cell cycle after 24 hours, followed by increased apoptosis after 72 hours .

- Antiviral Activity : The compound has demonstrated EC50 values ranging from 5 to 20 nM against various viruses, including adenovirus and human papillomavirus (HPV), while showing limited efficacy against herpes simplex virus (HSV) and HIV .

Efficacy Against Viruses

This compound exhibits antiviral properties against a range of viruses through its mechanism of action targeting host cell pathways rather than viral proteins. This approach minimizes direct viral resistance but poses challenges due to potential cytotoxicity.

| Virus | EC50 (nM) | Comments |

|---|---|---|

| Adenovirus (Ad-5) | 10-20 | Effective inhibition observed |

| Human Papillomavirus (HPV) | 10-40 | Susceptible to this compound |

| Epstein-Barr Virus (EBV) | 10-40 | Inhibition noted |

| Herpes Simplex Virus (HSV) | >1000 | Not susceptible at therapeutic concentrations |

| Human Immunodeficiency Virus (HIV) | >1000 | Limited efficacy observed |

Case Studies and Research Findings

- Antiviral Screening : In a study utilizing genome-wide CRISPR and shRNA screens, researchers identified that this compound's antiviral activity correlates with its ability to inhibit DHODH. This dual screening approach revealed that targeting the pyrimidine biosynthesis pathway enhances the therapeutic potential against RNA viruses without exacerbating cytotoxicity .

- Cytotoxicity Mitigation : A notable strategy involved administering exogenous deoxycytidine alongside this compound, which significantly reduced cytotoxic effects while preserving antiviral activity. This finding suggests a promising avenue for enhancing the therapeutic window of DHODH inhibitors .

- In Vivo Studies : Preliminary in vitro studies have shown promise in using this compound against dengue virus, with ongoing research aimed at evaluating its efficacy in vivo. The goal is to optimize the balance between antiviral effectiveness and cytotoxicity through targeted delivery mechanisms and combination therapies .

Eigenschaften

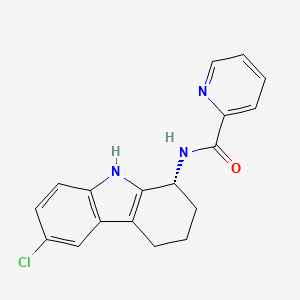

CAS-Nummer |

827591-02-6 |

|---|---|

Molekularformel |

C18H16ClN3O |

Molekulargewicht |

325.8 g/mol |

IUPAC-Name |

N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |

InChI-Schlüssel |

WJQBOBGVBBZLJU-OAHLLOKOSA-N |

SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Isomerische SMILES |

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.